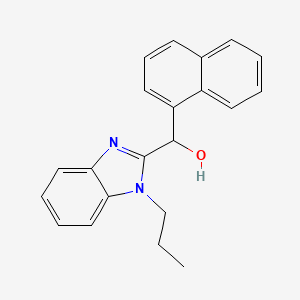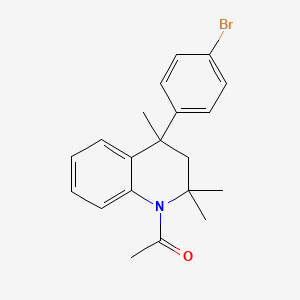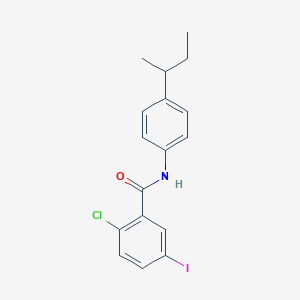
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole, also known as MPPI, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
作用机制
The mechanism of action of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo, making it a safe candidate for biological applications. In addition, this compound has been shown to exhibit good solubility in organic solvents, which is important for its use in organic electronics. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is its high thermal stability, which makes it suitable for use in high-temperature processes such as organic vapor phase deposition (OVPD). In addition, this compound has been shown to exhibit good film-forming properties, which is important for its use in thin-film devices. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale applications.
未来方向
There are several future directions for the study of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole. One potential direction is the development of new synthesis methods to reduce the cost of this compound production. Another direction is the investigation of this compound as a potential material for organic bioelectronics, which involves the integration of organic materials with biological systems. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and imaging.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method has been optimized to yield high purity and yield, and it has been extensively studied for its potential as an anticancer agent and as a building block for the development of organic electronics. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
合成方法
The synthesis of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves the reaction of 4-methylbenzaldehyde with 4-phenoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 4-bromoaniline and copper(I) iodide to yield this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
科学研究应用
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been extensively studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and biological systems. In optoelectronics, this compound has been used as a building block for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic semiconductors, this compound has been used as a p-type semiconductor material in the development of organic solar cells and organic thin-film transistors (OTFTs). In biological systems, this compound has been investigated for its potential as an anticancer agent and as a fluorescent probe for imaging applications.
属性
IUPAC Name |
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O2/c1-24-12-14-27(15-13-24)34-35-32(25-16-20-30(21-17-25)37-28-8-4-2-5-9-28)33(36-34)26-18-22-31(23-19-26)38-29-10-6-3-7-11-29/h2-23H,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQCFRIIUPTOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063316.png)


![N-(3-{[(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5063333.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-chlorophenyl)benzamide](/img/structure/B5063336.png)
![5-bromo-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5063347.png)
![N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063351.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5063358.png)

![3-chloro-5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063363.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063368.png)


![3-[4-(3-bromophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5063417.png)